molecular formula C12H11Cl2N B11720757 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile

Cat. No.: B11720757
M. Wt: 240.12 g/mol
InChI Key: XLFUKEUBACMYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol. It is a useful research chemical, often utilized in various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.

    1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile: This compound has a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical properties and reactivity.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2

InChI Key

XLFUKEUBACMYGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.